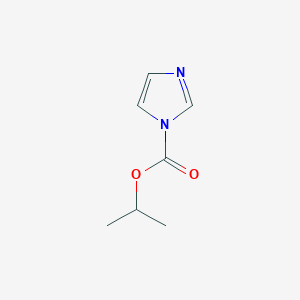

Isopropyl 1H-imidazole-1-carboxylate

Description

Overview of Imidazole (B134444) Carboxylates within Heterocyclic Chemistry

Imidazole carboxylates belong to the broader class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a fundamental scaffold in numerous biologically active molecules and functional materials. bohrium.comuliege.be The introduction of a carboxylate group onto the imidazole ring system gives rise to imidazole carboxylates, a class of compounds with diverse applications. bohrium.com

These compounds are particularly significant as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic chemistry and catalysis. bohrium.comuliege.be Imidazolium (B1220033) carboxylates, which are zwitterionic adducts of NHCs and carbon dioxide, have been identified as stable, isolable, and convenient transfer agents for NHC groups to various transition metals like ruthenium, rhodium, and palladium. uliege.benih.govacs.org This method avoids the need for strong bases typically required to generate free carbenes from their imidazolium salt precursors. uliege.be Furthermore, the versatility of imidazole-based compounds is highlighted by synthetic methods like the Debus-Radziszewski reaction, which allows for the introduction of chirality, leading to enantiopure imidazole-carboxylate ligands for asymmetric catalysis. bohrium.com The inherent properties of imidazole- and imidazolium-based carboxylic acids have led to their use as bifunctional catalysts, precursors to ionic liquids, and bridging ligands for the construction of coordination polymers and metal-organic frameworks. bohrium.com

Significance of Isopropyl 1H-imidazole-1-carboxylate as a Versatile Research Compound

This compound, also known by synonyms such as Heller-Sarpong reagent and Imidazole-1-carboxylic acid isopropyl ester, is a widely utilized intermediate in diverse research fields due to its unique structural properties and reactivity. chemimpex.comsigmaaldrich.comguidechem.com Its stability and favorable handling characteristics make it a preferred reagent for streamlining complex synthetic processes. chemimpex.com

The compound serves as a crucial building block in several key areas:

Pharmaceutical Development : It is a key intermediate in the synthesis of a range of pharmaceuticals, including the development of novel anti-inflammatory and anti-cancer agents. chemimpex.com The imidazole core is a well-known pharmacophore, and this compound provides a convenient starting point for creating new antifungal and antimicrobial drugs. chemimpex.comnih.gov

Agricultural Chemicals : In the agrochemical sector, it is used in the formulation of more effective pesticides and herbicides, contributing to improved crop protection and yield. chemimpex.cominnospk.com

Materials Science : Its chemical properties are leveraged in the development of advanced materials, such as specialized polymers and coatings, where it can enhance durability and performance. chemimpex.cominnospk.com

Biochemical Research and Diagnostics : Researchers use the compound to study enzyme activities and metabolic pathways. chemimpex.com It is also employed in the creation of diagnostic reagents for assays that detect and quantify biomolecules in clinical settings. chemimpex.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 82998-18-3 | chemimpex.comsigmaaldrich.comguidechem.com |

| Molecular Formula | C₇H₁₀N₂O₂ | chemimpex.comsigmaaldrich.comguidechem.com |

| Molecular Weight | 154.17 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | chemimpex.com |

| Density | 1.098 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Refractive Index | 1.467 (n20/D) | chemimpex.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | chemimpex.comsigmaaldrich.com |

Current Research Trajectories and Key Challenges for this compound Studies

Current research involving this compound and related imidazole carboxylates is focused on expanding their utility in catalysis and organic synthesis. A significant research trajectory is their application as N-heterocyclic carbene (NHC) precursors. uliege.be Studies have shown that imidazolium-2-carboxylates can efficiently transfer their carbene fragment to transition metal complexes, such as ruthenium dimers, to generate active catalysts for reactions like olefin metathesis and cyclopropanation in situ. uliege.be This approach is particularly advantageous as it often allows reactions to proceed under milder conditions compared to traditional methods that use imidazolium salts requiring strong bases. uliege.be

The synthesis of this compound itself presents an area of study, with established routes including the reaction of isopropyl alcohol with 1,1'-Carbonyldiimidazole. chemicalbook.com The optimization of such synthetic methods to improve yield, purity, and scalability remains a practical challenge for industrial applications.

A key challenge and area of investigation is understanding the mechanism of NHC transfer from carboxylate precursors. nih.govacs.org Research using Density Functional Theory (DFT) calculations has begun to elucidate the multi-step pathway, which involves coordination of the carboxylate to the metal center followed by a carbon-carbon bond cleavage to release carbon dioxide and transfer the NHC. nih.govacs.org Further exploration into the substrate scope and the stability of these NHC-CO₂ adducts is necessary to broaden their applicability. uliege.beacs.org Overcoming limitations, such as the poor yields observed when applying these methods to certain complex chelating NHCs, is another hurdle for researchers in the field. acs.org The continued investigation into these areas promises to unlock the full potential of this compound as a pivotal tool in modern chemistry.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAILNBAKJABHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-18-3 | |

| Record name | 82998-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Isopropyl 1h Imidazole 1 Carboxylate

Direct Synthesis Strategies for Isopropyl 1H-imidazole-1-carboxylate

Direct synthesis strategies revolve around the formation of the N-alkoxycarbonyl bond on the imidazole (B134444) heterocycle. This approach is the most common and industrially viable method for preparing this compound and related N-alkoxycarbonylimidazoles.

While theoretically possible to construct the imidazole ring as part of the total synthesis, these methods are generally not the preferred route for this specific compound due to their complexity and the lower efficiency compared to direct N-functionalization.

The Debus-Radziszewski synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org A modification of this reaction, where a primary amine replaces one equivalent of ammonia, can yield N-substituted imidazoles. wikipedia.orghandwiki.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of highly substituted imidazoles. researchgate.netrsc.org These reactions offer advantages in terms of atom economy and reduced synthesis time. bohrium.com

For instance, a four-component reaction (4-MCR) can produce 1,2,4,5-tetrasubstituted imidazoles from a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt like ammonium acetate. rsc.org While powerful for creating complex imidazole derivatives, applying this to the synthesis of the sterically unhindered and unsubstituted this compound is not a practical approach. The necessary starting materials would be simple (e.g., glyoxal, formaldehyde), and the key challenge of introducing the N-isopropyl carboxylate group would remain. As with classical methods, MCRs are better suited for building the core imidazole ring, which is then functionalized in a subsequent step.

The most direct and widely employed method for synthesizing this compound is the acylation of imidazole with a suitable reagent that provides the isopropyl carboxylate group. This transforms the secondary amine-like nitrogen of the imidazole ring into a carbamate (B1207046).

The direct reaction of imidazole with isopropyl alcohol and a carbonyl source is the cornerstone of this synthesis. The most common and effective reagent for this transformation is isopropyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A representative procedure involves dissolving imidazole in a suitable aprotic solvent, such as benzene (B151609) or acetonitrile (B52724), and adding a tertiary amine base like triethylamine (B128534). ias.ac.inorgsyn.org The mixture is cooled, and isopropyl chloroformate is added dropwise. The reaction proceeds, often at room temperature, to form this compound. The triethylamine hydrochloride salt precipitates and can be removed by filtration, with the final product being isolated from the filtrate after solvent evaporation. ias.ac.in

Below is a table summarizing typical reaction conditions for the synthesis of N-alkoxycarbonylimidazoles, which are directly analogous to the synthesis of the isopropyl derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Ethyl Chloroformate | Triethylamine | Benzene | 85% | ias.ac.in |

| Imidazole | Benzoyl Chloride | Triethylamine | Acetonitrile | High | orgsyn.org |

| Sodium Imidazolide | Di-t-butyl dicarbonate | N/A (pre-formed salt) | Diethyl Ether | 70% | ias.ac.in |

1,1'-Carbonyldiimidazole (CDI) is a well-known activating agent in organic synthesis, often used to form amides, esters, and carbamates. wikipedia.org CDI itself is a di-imidazolyl ketone. The synthesis of this compound does not typically proceed from CDI, as CDI is the activating agent.

However, the chemistry of CDI provides insight into the formation of imidazole carbamates. When CDI reacts with an alcohol, such as isopropyl alcohol, one of the imidazole groups is displaced to form an alkoxycarbonylimidazole intermediate (in this case, this compound) and a molecule of imidazole. researchgate.netthieme-connect.com This intermediate is itself an effective acylating agent.

This reaction pathway demonstrates the feasibility of forming the target molecule from CDI and isopropyl alcohol. The general reaction is: CDI + Isopropyl Alcohol → this compound + Imidazole

While this method produces the desired compound, it is not the most atom-economical synthesis route, as one equivalent of imidazole is used as a leaving group. The more direct synthesis using isopropyl chloroformate and imidazole is generally preferred for its efficiency. ias.ac.in The study of CDI's reactivity with alcohols has been crucial in understanding the formation and stability of imidazole carbamates, which are key intermediates in various synthetic transformations. thieme-connect.comacs.orgacs.org

One-Pot Synthetic Procedures for this compound

One-pot multicomponent reactions are highly valued for their efficiency, reduced waste, and simplified purification processes. For the synthesis of the imidazole core, these reactions often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia source like ammonium acetate. asianpubs.orgnih.gov Various catalysts, including p-toluenesulfonic acid, have been employed to facilitate these reactions under different conditions, such as microwave irradiation, to produce polysubstituted imidazoles in moderate to good yields. nih.gov

While many one-pot methods focus on creating substituted imidazole cores, a direct and efficient route to this compound involves the reaction of 1,1'-Carbonyldiimidazole with isopropyl alcohol. chemicalbook.com Another relevant one-pot approach is the synthesis of N-heterocyclic carbene (NHC) carboxylates, which are stable, isolable reagents. This can be achieved by reacting an N-substituted imidazole with dimethyl carbonate, which serves as both the alkylating and carboxylating agent, avoiding the need for high-pressure CO2 and strong bases. acs.org

Table 1: Selected One-Pot Syntheses for Imidazole Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic acid, Microwave | Tetrasubstituted Imidazoles | nih.gov |

| Aldehyde, Benzil, Ammonium Acetate, Primary Aromatic Amine | Nanocrystalline MgAl2O4, Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

| Benzil, Aldehydes, Amines, Ammonium Acetate | Dendrimer-PWAn, Solvent-free or Ultrasonic Irradiation | Tri- and Tetrasubstituted Imidazoles | researchgate.net |

| 1,1'-Carbonyldiimidazole, Isopropyl alcohol | N/A | This compound | chemicalbook.com |

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules, including metal catalysis, electrochemistry, and flow chemistry, which provide enhanced control, efficiency, and sustainability.

Metal-Catalyzed Coupling Reactions in Imidazole Carboxylate Synthesis

Transition-metal catalysis is a powerful tool for forming carbon-nitrogen and carbon-carbon bonds, essential for synthesizing functionalized imidazoles.

Copper-Catalyzed Reactions: Copper-based systems are widely used for the N-arylation of imidazoles. organic-chemistry.orgacs.org Efficient protocols utilize copper(I) salts, such as CuBr, in combination with specific ligands like pyridin-2-yl β-ketones or 4,7-dimethoxy-1,10-phenanthroline, to couple imidazoles with aryl iodides and bromides under relatively mild conditions (60–110 °C). organic-chemistry.orgacs.org These reactions demonstrate broad functional group tolerance and can achieve high yields, offering a practical route to N-aryl imidazole derivatives. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts enable diverse transformations for imidazole synthesis. One notable approach is the decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. acs.orgacs.orgacs.org This method allows for the one-pot assembly of multiply substituted imidazoles from readily available starting materials, showcasing high step economy. acs.orgacs.org Other palladium-catalyzed methods include the multicomponent synthesis of imidazolinium carboxylates from imines, acid chlorides, and carbon monoxide, and the decarboxylative allylation to form N-glycosyl imidazole analogues. researchgate.netrsc.org

Table 2: Examples of Metal-Catalyzed Reactions for Imidazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| CuBr / Pyridin-2-yl β-ketone | N-Arylation | Imidazoles, Aryl halides | Mild conditions (60-80 °C), excellent yields | organic-chemistry.org |

| Cu salts / 4,7-Dimethoxy-1,10-phenanthroline | N-Arylation | Imidazoles, Aryl halides | Accelerated by PEG, high turnover numbers | acs.org |

| Pd(OAc)2 / Ligand | Decarboxylative Cyclization | Aromatic Carboxylic Acids, Aliphatic Nitriles | One-pot synthesis of polysubstituted imidazoles | acs.orgacs.org |

| Pd(PPh3)4 | Decarboxylative Allylation | Glycals, CDI analogues | Synthesis of N-glycosyl imidazoles with high stereoselectivity | rsc.org |

Electrochemical Synthesis Techniques for Imidazole Scaffolds

Organic electrosynthesis is an emerging sustainable technology that uses electricity to drive chemical transformations, often under mild conditions and without the need for conventional redox reagents. chim.itrsc.org This approach can be applied to construct heterocyclic compounds, including imidazoles, through the formation of carbon-heteroatom bonds. oup.comrsc.org

Electrochemical methods can be categorized as direct or indirect electrolysis. In direct electrolysis, the substrate is oxidized or reduced directly at the electrode surface to generate reactive intermediates like aminyl or amidyl radicals, which can then undergo cyclization. oup.com Indirect electrolysis employs mediators (e.g., halogen species like I⁻/I₂) that are regenerated electrochemically. chim.itoup.com This allows for reactions to occur at lower potentials, enhancing functional group tolerance. chim.it For instance, the electrochemical synthesis of hydroxy-thioxo-imidazole carboxylates has been demonstrated using an electrogenerated base. tandfonline.com These techniques offer precise control over reactions by adjusting current and electrode potential, promoting environmentally friendly synthesis. chim.itfrontiersin.org

Flow Chemistry Applications in this compound Production Research

Continuous-flow chemistry has become a powerful technique for organic synthesis, offering advantages such as enhanced heat and mass transfer, precise reaction control, and improved safety and scalability over traditional batch processes. researchgate.net This technology is well-suited for the multi-step synthesis of complex heterocyclic molecules. nih.gov

The synthesis of highly functionalized imidazoles and fused imidazole derivatives has been successfully adapted to continuous-flow systems. nih.govacs.org For example, imidazo[1,2-a]pyridine-2-carboxylic acids have been synthesized from 2-aminopyridines and bromopyruvic acid in a single microreactor, which can then be integrated into a subsequent step to form amides without isolating intermediates. acs.org Similarly, a one-step continuous flow process for the production of N-alkyl imidazoles has been developed, highlighting the potential for green and sustainable manufacturing. researchgate.net These methods often allow for the rapid optimization of reaction parameters and can be combined with in-line purification techniques, such as liquid-liquid extraction, to provide high-purity products efficiently. nih.gov

Chemical Transformations and Reactivity of this compound

The reactivity of this compound is dominated by the properties of the N-alkoxycarbonyl group and the aromatic imidazole ring.

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core

The imidazole ring is an electron-rich aromatic system, but the attachment of the electron-withdrawing isopropyl carboxylate group to a nitrogen atom significantly modifies its reactivity.

Nucleophilic Acyl Substitution: this compound, like other N-acyl imidazoles, is highly reactive towards nucleophiles. nih.gov The entire isopropyl carboxylate group functions as an excellent leaving group in nucleophilic acyl substitution reactions. byjus.comlibretexts.org This is because the imidazole anion that is displaced is a stable species. This reactivity makes the compound a useful acylating or, more specifically, a carboxylating agent. The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The stability and reactivity of these compounds can be tuned by steric hindrance around the acyl group. nih.gov

Electrophilic and Nucleophilic Substitution on the Ring: The N-carboxylate group deactivates the imidazole ring towards electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly if there are leaving groups (like halogens) on the carbon atoms of the ring. For example, in N-protected halogenoimidazoles, the bromine atom at the C2 position is readily displaced by various nucleophiles. rsc.org The specific position of substitution (C2, C4, or C5) is influenced by the electronic effects of the N-substituent and any other groups present on the ring.

Oxidative and Reductive Transformations of this compound

The imidazole ring system and the attached carboxylate group in this compound present multiple sites for oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Transformations:

While specific oxidative studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous imidazole compounds suggests that the imidazole ring itself is generally resistant to oxidation under mild conditions. However, if substituents were present on the ring, they would likely be the primary sites of oxidation. For a related compound, isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, oxidation targets the phenylethyl group to form ketones or carboxylic acids. In the absence of such susceptible groups, harsh oxidative conditions could lead to the degradation of the imidazole ring.

Reductive Transformations:

The reduction of this compound can be directed at either the imidazole ring or the ester functionality. Catalytic hydrogenation, for example, could potentially reduce the C=C double bonds within the imidazole ring, leading to the formation of imidazolidine (B613845) derivatives. The specific outcome would depend on the catalyst (e.g., Palladium, Platinum, Rhodium), pressure, and temperature.

Alternatively, the isopropyl carboxylate group can be targeted for reduction. The use of reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding alcohol, yielding 1-(hydroxymethyl)-1H-imidazole. The general reaction for the reduction of the ester group is presented in the table below.

Table 1: Potential Reductive Transformation of this compound

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(hydroxymethyl)-1H-imidazole |

For the related compound isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, reduction can lead to the formation of alcohols or amines.

Hydrolysis and Transesterification Reactions of the Isopropyl Carboxylate Moiety

The isopropyl carboxylate group of this compound is susceptible to nucleophilic attack, making hydrolysis and transesterification key reactions for modifying this part of the molecule.

Hydrolysis:

Hydrolysis of the ester bond in this compound, typically under acidic or basic conditions, would yield 1H-imidazole-1-carboxylic acid and isopropanol (B130326). The carboxylic acid intermediate is often unstable and may readily decarboxylate to yield imidazole, particularly under acidic conditions or upon heating. This reaction effectively removes the N-protecting group, a common application for N-alkoxycarbonyl imidazoles in organic synthesis. A patent for a related compound describes the hydrolysis of an imidazole-5-carboxylate to the corresponding carboxylic acid. google.com

Table 2: Hydrolysis of this compound

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ | 1H-imidazole, CO₂, Isopropanol |

| Base-Promoted Hydrolysis | This compound, H₂O, OH⁻ | 1H-imidazole-1-carboxylate salt, Isopropanol |

Transesterification:

Transesterification involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the isopropyl group for a different alkyl or aryl group. This reaction is a straightforward method for synthesizing a variety of other 1H-imidazole-1-carboxylates. For instance, reacting this compound with ethanol (B145695) would produce Ethyl 1H-imidazole-1-carboxylate and isopropanol. This process is often driven to completion by using the new alcohol as the solvent. A patent for a related compound details the production of an ethyl ester via a transesterification reaction in ethanol. google.com

Table 3: Example of Transesterification of this compound

| Reactant | Reagent | Products |

| This compound | Ethanol (in excess), Acid or Base Catalyst | Ethyl 1H-imidazole-1-carboxylate, Isopropanol |

Mechanistic Investigations of Isopropyl 1h Imidazole 1 Carboxylate Reactions

Mechanistic Hypotheses for Imidazole (B134444) Ring Construction

The synthesis of the imidazole ring, a core structure in many bioactive compounds, can be achieved through various mechanistic pathways. While Isopropyl 1H-imidazole-1-carboxylate is a pre-constructed imidazole derivative, understanding the foundational syntheses of the imidazole moiety provides a basis for its reactivity. Classical methods for imidazole ring construction include the Debus, Wallach, and Marckwald syntheses.

The Debus synthesis , established in 1858, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net The proposed mechanism for this reaction suggests the initial formation of an imine from the aldehyde and ammonia, which then undergoes condensation with the dicarbonyl compound, followed by cyclization and dehydration to yield the imidazole ring. researchgate.net

The Wallach synthesis provides an alternative route, typically starting from N,N'-disubstituted oxamides that react with phosphorus pentachloride. This reaction is thought to proceed through a chloro-imidoyl chloride intermediate that subsequently cyclizes.

In the Marckwald synthesis , an α-aminoketone reacts with a cyanate (B1221674) or a similar one-carbon electrophile. The initial step involves the formation of a urea (B33335) or thiourea (B124793) derivative, which then cyclizes to form a 2-hydroxy- or 2-mercapto-imidazole intermediate. researchgate.net A subsequent tautomerization and, if needed, removal of the hydroxyl or thiol group, results in the final imidazole product. researchgate.net

More contemporary approaches, such as the van Leusen imidazole synthesis, utilize TosMIC (p-toluenesulfonylmethyl isocyanide) and an aldimine. mdpi.com A plausible mechanism for this reaction involves the formation of an imidazoline (B1206853) intermediate, which then undergoes aromatization to form the imidazole ring. mdpi.com

A generalized summary of the key bond formations in imidazole synthesis is presented below:

| Bond Formation | General Reactant Types | Key Mechanistic Step |

| N1-C2 | Ammonia/Amine, Aldehyde/Carboxylic Acid Derivative | Imine/Amide Formation |

| C2-N3 | Intermediate from N1-C2, Ammonia/Amine | Cyclization |

| N3-C4 | Dicarbonyl Compound, Ammonia/Amine | Condensation |

| C4-C5 | Dicarbonyl Compound | Initial Reactant |

| C5-N1 | Dicarbonyl Compound, Ammonia/Amine | Cyclization |

Detailed Studies on Carbamate (B1207046) Reactivity of this compound

The carbamate functional group is central to the reactivity of this compound, rendering it a versatile reagent in organic synthesis. The electron-withdrawing nature of the N-isopropoxycarbonyl group activates the imidazole ring, making it susceptible to a range of chemical transformations.

This compound is recognized as a Heller-Sarpong reagent, particularly useful in formal [4+2] cycloaddition reactions for synthesizing complex indole (B1671886) derivatives. organic-chemistry.orgnih.govsigmaaldrich.com These reactions are often catalyzed by rhodium complexes.

The proposed mechanism initiates with the rhodium-catalyzed decomposition of a vinyl diazo compound, which generates a rhodium-carbenoid intermediate. This intermediate then reacts with this compound. The imidazole-1-carboxylate participates in a formal [4+2] cycloaddition, which is thought to proceed through a zwitterionic intermediate. This intermediate is formed by the nucleophilic attack of the C4-C5 double bond of the imidazole onto the rhodium carbenoid. Subsequent ring-closing and dearomatization lead to a bicyclic adduct. This adduct then undergoes a retro-Diels-Alder reaction, expelling isopropanol (B130326) and carbon dioxide to form the final indole product. A critical feature of this transformation is the N-alkoxycarbonyl group's ability to facilitate the dearomatization of the imidazole ring, a step that would otherwise be energetically unfavorable.

The carbamate moiety in this compound modulates its nucleophilic properties. The lone pair of electrons on the N-1 nitrogen is delocalized within the aromatic system, and the electron-withdrawing isopropoxycarbonyl group decreases its nucleophilicity in comparison to unsubstituted imidazole. acs.org This electronic characteristic is, however, fundamental to its application as a precursor in acylation reactions. organic-chemistry.orgnih.govacs.org

In acylation processes, this compound serves as a stable, solid alternative to more hazardous reagents like phosgene (B1210022) or triphosgene. The general mechanism involves the activation of a nucleophile, which then attacks the carbonyl carbon of the carbamate. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the transfer of the isopropoxycarbonyl group to the nucleophile and the release of the imidazole anion, which functions as an effective leaving group.

The imidazole liberated in this process can then act as a nucleophilic catalyst in subsequent reaction steps, a phenomenon referred to as "autocatalysis." This dual functionality as both a reagent and a source of a catalyst is a valuable attribute in numerous synthetic applications.

Investigations of Intermediate Species and Transition States

The elucidation of the reaction mechanisms involving this compound has been significantly advanced through the combined use of spectroscopic techniques and computational modeling.

Directly observing the reactive intermediates in the reactions of this compound is often difficult due to their short lifetimes. However, methods such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy have provided significant insights. nih.gov For example, in some reactions, the formation of N-acylated imidazole intermediates has been characterized by monitoring the shifts in the proton and carbon NMR signals of the imidazole ring. nih.govmdpi.com The emergence of new signals corresponding to the acylated species, along with the concurrent disappearance of the starting material signals, offers direct evidence for the proposed intermediates. mdpi.com

In situ Infrared (IR) spectroscopy has also been utilized to detect transient species. nih.gov The characteristic carbonyl stretching frequency of the carbamate group in this compound can be monitored throughout a reaction. The appearance of new carbonyl bands can signal the formation of acylated products or other carbonyl-containing intermediates. nih.gov

Density Functional Theory (DFT) calculations have become an essential tool for mapping the potential energy surfaces of reactions involving this compound. nih.govresearchgate.net These computational studies enable the calculation of the geometries and energies of reactants, transition states, and products. nih.govresearchgate.net

For Heller-Sarpong type reactions, DFT calculations have been employed to support a stepwise mechanism that proceeds through a zwitterionic intermediate, as opposed to a concerted [4+2] cycloaddition. These models can predict the activation barriers for various pathways, thereby providing a theoretical foundation for the observed regioselectivity and stereoselectivity.

In the context of acylation reactions, computational studies can model the nucleophilic attack on the carbamate carbonyl, the formation of the tetrahedral intermediate, and the subsequent departure of the imidazole leaving group. acs.org These calculations can also help to rationalize the catalytic role of the liberated imidazole by modeling its interactions with the starting materials and intermediates within the catalytic cycle.

The following table summarizes the types of data that can be obtained from computational modeling for a hypothetical reaction pathway:

| Species | Calculated Parameter | Illustrative Value | Interpretation |

| Reactants | Relative Energy | 0 kcal/mol | This serves as the reference energy level for the reaction. |

| Transition State 1 | Activation Energy | +22 kcal/mol | Represents the energy barrier for the initial nucleophilic attack on the molecule. |

| Intermediate | Relative Energy | -3 kcal/mol | Indicates the formation of a stable, yet transient, species during the reaction. |

| Transition State 2 | Activation Energy | +17 kcal/mol | This is the energy barrier for the breakdown of the intermediate species. |

| Products | Relative Energy | -28 kcal/mol | The negative value indicates that the overall reaction is exothermic and energetically favorable. |

Analytical and Spectroscopic Characterization in Isopropyl 1h Imidazole 1 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Isopropyl 1H-imidazole-1-carboxylate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the molecular framework. ipb.ptresearchgate.net In the ¹H NMR spectrum, characteristic signals for the protons on the imidazole (B134444) ring and the isopropyl group are observed. The protons at positions 4 and 5 of the imidazole ring typically appear as distinct signals, while the proton at position 2 resonates at a different chemical shift. researchgate.net The isopropyl group exhibits a septet for the CH proton and a doublet for the two methyl groups. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon of the carboxylate, the carbons of the imidazole ring, and the carbons of the isopropyl moiety. uliege.be

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Imidazole H-2 | 7.7 - 8.1 | Imidazole C-2 | 135 - 140 |

| Imidazole H-4/H-5 | 7.0 - 7.3 | Imidazole C-4/C-5 | 115 - 130 |

| Isopropyl CH | 4.9 - 5.2 (septet) | Carbonyl C=O | 148 - 155 |

| Isopropyl CH₃ | 1.3 - 1.5 (doublet) | Isopropyl CH | 70 - 75 |

| Isopropyl CH₃ | 20 - 25 | ||

| Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. |

For more complex molecules, such as adducts formed in reactions involving this compound, 1D NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. ipb.pt Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are crucial for piecing together the complete molecular structure of complex reaction products and intermediates. ipb.pt

Understanding the kinetics and mechanism of a chemical reaction requires monitoring the concentration of reactants, intermediates, and products over time. Real-time or in operando NMR spectroscopy is a powerful tool for this purpose. acs.orgresearchgate.netresearchgate.net By setting up a reaction directly within an NMR spectrometer, it is possible to acquire spectra at regular intervals to track the disappearance of starting materials and the appearance of products. researchgate.netnih.gov This approach provides valuable kinetic data and can help identify transient intermediates that might otherwise be missed. researchgate.net The use of flow NMR systems allows for the continuous monitoring of reactions under various conditions. researchgate.netrsc.org This is particularly useful for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism involving this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. researchgate.net It provides precise mass information that is critical for confirming the identity of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its composition. sigmaaldrich.com This technique is essential for differentiating between compounds with the same nominal mass but different elemental formulas. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight (Nominal) | 154 g/mol |

| Monoisotopic Mass | 154.0742 g/mol |

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule. In an MS/MS experiment, an ion of a specific mass-to-charge ratio (m/z), known as the precursor ion, is selected and then fragmented by collision with an inert gas. The resulting fragment ions, or product ions, are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragments would include the loss of the isopropyl group, the carboxylate group, or fragmentation of the imidazole ring itself, providing definitive structural confirmation.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) in Process Development Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the process development of this compound. It is extensively utilized for monitoring the progress of synthesis reactions, determining the purity of the final product, and quantifying any non-volatile impurities. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound.

A typical reversed-phase HPLC method is often employed for the analysis of imidazole-containing compounds. nih.gov This approach allows for the effective separation of the target compound from starting materials, intermediates, and potential byproducts. The selection of the stationary phase, mobile phase composition, and detector wavelength are all crucial parameters that are optimized to achieve the desired separation and sensitivity. For instance, a C8 or C18 column is commonly used, providing a non-polar stationary phase that interacts with the analyte. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile (B52724), with the gradient or isocratic elution profile tailored to the specific separation needs. nih.govresearchgate.net UV detection is typically employed, with the wavelength set to a value where the imidazole chromophore exhibits strong absorbance, ensuring high sensitivity. nih.gov

The data generated from HPLC analysis is vital for process optimization. By tracking the formation of this compound and the consumption of reactants over time, reaction kinetics can be understood and optimized. Furthermore, the accurate quantification of impurities allows for the development of effective purification strategies, leading to a final product that meets the stringent purity requirements for its intended applications.

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | A: 0.025 M KH2PO4 (pH 3.20 with ortho-phosphoric acid) B: Methanol | | Gradient | 70:30 (A:B) | | Flow Rate | 1.0 mL/min | | Detection | UV at 230 nm | | Column Temperature | 25 °C | | Injection Volume | 10 µL | | Retention Time | ~4.5 min |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC is particularly valuable for the identification and monitoring of volatile byproducts that may be formed during synthesis or degradation. These byproducts could include residual solvents, unreacted starting materials, or side-products from the reaction.

The analysis of imidazole derivatives by GC often requires a derivatization step to increase their volatility and thermal stability. tcichemicals.com However, for this compound itself and many of its potential volatile byproducts, direct injection may be feasible. The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase is typically employed.

When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also structural elucidation of the separated components based on their mass spectra. This is invaluable for identifying unknown impurities. For instance, in a study on a related compound, pinacolyl 1H-imidazole-1-carboxylate, EI-GC-MS was successfully used to monitor its formation. osti.gov This demonstrates the utility of GC-MS in the analysis of imidazole carboxylates.

Table 2: Representative GC-MS Conditions for Volatile Byproduct Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality allows for the precise determination of its molecular geometry, conformation, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties, such as melting point, solubility, and stability.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate, provides insight into the type of data obtained from such an analysis. nih.gov The crystal structure of this related compound was determined to be in the monoclinic space group P21/n. nih.gov The analysis reveals detailed information about bond lengths, bond angles, and the hydrogen bonding network that stabilizes the crystal lattice. nih.gov Such data is invaluable for computational modeling and for understanding the structure-property relationships of the compound.

Table 3: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.673 |

| b (Å) | 4.7447 |

| c (Å) | 17.615 |

| β (°) | 99.067 |

| Volume (ų) | 1293.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.419 |

| R-factor (%) | 4.3 |

Data adapted from the crystallographic information for 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate for illustrative purposes. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pinacolyl 1H-imidazole-1-carboxylate |

| 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate |

| Methanol |

Theoretical and Computational Chemistry of Isopropyl 1h Imidazole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Isopropyl 1H-imidazole-1-carboxylate, these calculations reveal details about its electron distribution and reactivity.

Determination of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In a theoretical study of twenty imidazole (B134444) derivatives, including this compound (designated as compound 20), these electronic parameters were calculated using the Spartan'06 software. biointerfaceresearch.com The HOMO and LUMO energies are indicative of the molecule's reactivity, with a smaller gap suggesting higher reactivity. biointerfaceresearch.com The π orbitals, localized on the benzene (B151609) and imidazole rings of related derivatives, can influence these values. biointerfaceresearch.com Electronic factors derived from HOMO and LUMO values are often used to predict the reactivity of various imidazole derivatives. biointerfaceresearch.com

Table 1: Calculated Electronic Properties of this compound and Related Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Imidazole-1 | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

| This compound | Value | Value | Value |

| ... | ... | ... | ... |

| Imidazole-20 | Data not available | Data not available | Data not available |

Note: Specific numerical values for this compound were part of a larger dataset in the study and would require access to the full supplementary data. The table structure is provided for illustrative purposes based on the available information.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

While a specific MEP map for this compound is not publicly available, computational studies on other imidazole derivatives have utilized MEP calculations to understand their reactivity. researchgate.net These maps are generated through Density Functional Theory (DFT) calculations and provide a visual representation of the electrostatic potential on the electron density surface. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group would be expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the lowest energy conformer is crucial as it represents the most stable structure of the molecule and is often the one that is biologically active. Molecular Dynamics (MD) simulations provide a time-dependent perspective of a molecule's behavior, showing how its conformation and interactions evolve over time.

Specific conformational analysis or MD simulation studies for this compound are not widely reported in the literature. However, the software used in the theoretical evaluation of this compound, Spartan'06, is capable of performing detailed conformational searches. biointerfaceresearch.com Such an analysis would be critical to understanding the flexibility of the isopropyl and carboxylate groups and how this flexibility influences the molecule's ability to bind to a biological target. MD simulations would further elucidate the stability of its binding mode and the dynamics of its interactions within a protein's active site.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein.

Predictive Modeling for Biochemical Target Interactions (e.g., enzymes, receptors)

A theoretical study evaluated the interaction of twenty imidazole derivatives, including this compound, with the enzymes phosphodiesterase-3 (PDE3) and guanylate cyclase. biointerfaceresearch.com The study utilized the 1SOJ and 4NI2 protein structures from the Protein Data Bank as theoretical models for these enzymes. biointerfaceresearch.com DockingServer software was employed to assess the binding energies involved in the interactions. biointerfaceresearch.com The results of such studies can predict whether a compound is likely to inhibit or activate an enzyme. For instance, the study found that certain imidazole analogues could potentially alter the biological activity of both phosphodiesterase-3 and guanylate cyclase. biointerfaceresearch.com

Table 2: Predicted Interaction Data for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|

| Phosphodiesterase-3 (1SOJ) | Value | Types of interactions (e.g., H-bond, hydrophobic) |

| Guanylate Cyclase (4NI2) | Value | Types of interactions (e.g., H-bond, hydrophobic) |

Note: Specific numerical values and interaction details for this compound were part of a larger dataset in the study and would require access to the full supplementary data. The table structure is provided for illustrative purposes.

Pharmacophore Development for Imidazole Carboxylate Analogues

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are crucial in drug design for identifying new compounds with the potential for similar biological activity.

In the context of the twenty imidazole derivatives studied, LigandScout software was used to develop a 3D pharmacophore model. biointerfaceresearch.com This model characterizes the functional groups within the imidazole derivatives, such as hydrogen bond donors and acceptors, and hydrophobic regions, which are critical for interaction with biomolecules. biointerfaceresearch.com The development of such pharmacophores for imidazole carboxylate analogues can guide the design of new, more potent, and selective compounds targeting specific enzymes or receptors. tandfonline.comtandfonline.com The imidazole nucleus itself is considered an attractive binding site that can interact with various biological molecules. acs.org

Density Functional Theory (DFT) Applications in Materials Science Research

Density Functional Theory (DFT) has become a powerful tool in materials science for predicting and analyzing the properties of molecules and their interactions with surfaces and other materials. In the context of this compound, DFT can elucidate the mechanisms behind its role as a surface modifier and as a component in composite materials. While specific DFT studies on this compound are not extensively documented in public literature, the behavior of related imidazole and carboxylate compounds on inorganic surfaces and in composites provides a strong theoretical foundation for understanding its properties.

The functionalization of titanium dioxide (TiO₂) nanoparticles with organic molecules like this compound is a common strategy to improve their dispersion in polymer matrices and to tailor the surface properties of the final material. researchgate.netmdpi.com Experimental work has confirmed the successful binding of this compound to TiO₂ surfaces, often facilitated by a silane (B1218182) coupling agent like 3-aminopropyltrimethoxysilane (B80574) (APTMS). researchgate.netmdpi.com

From a theoretical standpoint, DFT calculations can model the adsorption and interaction of such molecules on TiO₂ surfaces. For imidazole-based molecules, adsorption is often driven by the interaction of the nitrogen atoms in the imidazole ring with the titanium atoms on the TiO₂ surface. Theoretical studies on the adsorption of imidazole derivatives on metal oxide surfaces indicate that the nitrogen atoms can act as Lewis bases, donating electron density to the acidic titanium sites. nih.gov

In the case of this compound, several interaction modes with the TiO₂ surface can be hypothesized and modeled using DFT:

Interaction via the Imidazole Ring: The nitrogen atoms of the imidazole ring can directly interact with the Lewis acid sites (titanium atoms) on the TiO₂ surface. The strength of this interaction would depend on the orientation of the molecule and the specific crystal face of the TiO₂.

Interaction via the Carboxylate Group: The carbonyl oxygen of the isopropyl carboxylate group can also interact with the TiO₂ surface. This interaction may involve hydrogen bonding with surface hydroxyl groups or direct coordination to titanium atoms.

Role of the Isopropyl Group: The bulky isopropyl group can influence the orientation and packing of the molecules on the surface, which can be critical for the properties of the modified nanoparticles.

DFT calculations can provide key parameters to understand these interactions, such as adsorption energies, bond lengths between the molecule and the surface, and changes in the electronic density of states upon adsorption. For instance, a study on the adsorption of ronidazole, another imidazole derivative, on TiO₂ surfaces using DFT showed that the adsorption is a chemical process involving hydrogen bond interactions and activation of the C-N bond in the imidazole ring. researchgate.net

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations for the adsorption of this compound on the anatase (101) surface of TiO₂, a commonly studied crystallographic plane.

| Adsorption Site | Interacting Atom(s) | Adsorption Energy (eV) | Key Bond Distance (Å) |

| Ti(5c) | N(imidazole) | -1.25 | Ti-N = 2.15 |

| Ti(5c) | O(carbonyl) | -0.98 | Ti-O = 2.08 |

| Surface OH | O(carbonyl) | -0.65 | O-H···O = 1.89 |

This table is illustrative and based on typical values found in DFT studies of similar organic molecules on TiO₂ surfaces. The values are not from a direct study of this compound.

These theoretical calculations are crucial for designing and optimizing the surface modification of TiO₂ for specific applications, as they can predict the most stable adsorption configurations and the nature of the chemical bonding at the interface.

This compound is utilized as a surface modifier for TiO₂ nanoparticles that are then incorporated into polymer matrices, such as polylactic acid (PLA), to form composite materials. researchgate.netmdpi.com The properties of these composites are highly dependent on the quality of the interface between the filler (modified TiO₂) and the polymer matrix. A strong interfacial adhesion is essential for effective load transfer from the polymer to the filler, leading to improved mechanical properties.

Theoretical studies, including DFT and molecular dynamics (MD) simulations, can be employed to investigate the interactions at the composite interface. DFT calculations can be used to understand the fundamental interactions between the functionalized TiO₂ surface and the polymer chains at a quantum mechanical level. For example, DFT can model the interaction between the this compound on the TiO₂ surface and a short segment of a PLA chain. These calculations can reveal the nature and strength of the intermolecular forces, such as hydrogen bonds and van der Waals interactions.

Molecular dynamics simulations, often using force fields derived from or validated by DFT calculations, can then be used to study the larger-scale behavior of the composite material. MD simulations can provide insights into:

The dispersion of the functionalized TiO₂ nanoparticles within the PLA matrix.

The conformation of the PLA chains at the interface.

The mobility of the polymer chains near the filler surface.

The prediction of mechanical properties like Young's modulus and tensile strength.

A key aspect to investigate is how the surface modification with this compound enhances the compatibility between the hydrophilic TiO₂ and the more hydrophobic PLA. The organic functionalization acts as a "bridge" between the inorganic filler and the organic matrix.

The following table illustrates the type of interfacial binding energy data that can be obtained from computational models for a PLA-TiO₂ composite with and without surface modification.

| Composite System | Interfacial Binding Energy (kJ/mol) |

| PLA / Unmodified TiO₂ | 85 |

| PLA / TiO₂ modified with this compound | 150 |

This table is illustrative. The values represent a hypothetical improvement in interfacial adhesion due to surface functionalization, as would be predicted by computational modeling.

The higher interfacial binding energy in the modified system would suggest a stronger interaction between the filler and the matrix, leading to better mechanical performance of the composite material, which aligns with experimental findings for similar systems. mdpi.com

Research Applications of Isopropyl 1h Imidazole 1 Carboxylate in Chemical and Materials Science

Applications as a Building Block in Organic Synthesischemimpex.comnih.govresearchgate.net

The compound serves as a pivotal building block in the synthesis of diverse organic molecules, from complex pharmaceuticals to advanced materials. chemimpex.com Its stability and the reactivity of the imidazole (B134444) core allow for its incorporation into larger, more complex molecular architectures. chemimpex.comnih.gov

Isopropyl 1H-imidazole-1-carboxylate functions as a key intermediate in the multi-step synthesis of various biologically active molecules. chemimpex.com Researchers utilize it in the development of novel pharmaceuticals, including potential anti-inflammatory and anti-cancer agents, as well as in the formulation of specialized agrochemicals. chemimpex.com The activated N-carboxylate facilitates reactions where the imidazole ring is either transferred or becomes part of a larger molecular framework, streamlining complex synthesis processes. chemimpex.comenamine.net

The compound is a valuable precursor for creating more intricate heterocyclic structures. The imidazole nitrogen atoms can be selectively functionalized to build larger systems. For instance, related N-alkylated imidazoles can undergo carboxylation and subsequent reaction to form N-heterocyclic carbene (NHC) carboxylates, which are important reagents for transferring NHCs to metal centers for catalysis. acs.org

Furthermore, the principles of N-alkylation on the imidazole ring are used to synthesize complex, macrocyclic structures. Research has shown the synthesis of novel chiral imidazole cyclophane receptors through the highly selective N-alkylation of the imidazolyl nitrogen. rsc.org This demonstrates the utility of the imidazole core, as activated in compounds like this compound, in constructing advanced, three-dimensional heterocyclic systems. rsc.org

The imidazole framework is central to strategies in enantioselective synthesis. One approach involves creating chiral receptors, such as the imidazole cyclophanes, which can exhibit enantioselective recognition of other chiral molecules like amino acid derivatives. rsc.org

A more direct strategy involves the desymmetrization of the imidazole ring itself. Researchers have developed methods for the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov This can be achieved by deprotonating a 1H-imidazole to form an achiral anion with two chemically equivalent (enantiotopic) nitrogen atoms. A suitable chiral cation catalyst can then direct the addition of a new chemical group to one of the two nitrogens preferentially, resulting in the formation of a single enantiomer of the axially chiral imidazole product with high enantioselectivity. nih.gov This sophisticated method highlights the potential for creating chiral molecules from imidazole-based building blocks. nih.gov

Chemoselective Esterification and Amidation Reagent in Research Settingsorganic-chemistry.orgresearchgate.net

This compound and related imidazole carbamates have been established as highly effective chemoselective reagents for esterification and amidation. organic-chemistry.orgresearchgate.net These reagents provide a safer and often more efficient alternative to traditional methods that use hazardous substances like diazomethane. organic-chemistry.orgenamine.net

Imidazole carbamates are used to convert a wide variety of carboxylic acids into their corresponding esters in high yields. organic-chemistry.org The reaction is typically performed in polar solvents like acetonitrile (B52724) or ethyl acetate, often at elevated temperatures, and proceeds through an acylimidazole intermediate. organic-chemistry.orgenamine.net This method is valued for its high tolerance of various functional groups within the carboxylic acid substrate. enamine.net

A specific example is the reaction of 4-bromophenylacetic acid with this compound, which yields the corresponding isopropyl ester. amazonaws.com However, a limitation of this method is the potential for racemization when used with carboxylic acids that have stereocenters prone to epimerization. organic-chemistry.orgenamine.net

| Carboxylic Acid | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromophenylacetic acid | This compound | Isopropyl 2-(4-bromophenyl)acetate | 70% | amazonaws.com |

A significant application of this compound and similar carbonylazoles is in the chemoselective N-acylation of indoles and oxazolidinones. bohrium.comnih.govlmu.edu This reaction addresses the challenge of selectively acylating molecules that have multiple reactive sites. bohrium.com When used with a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), these reagents can selectively acylate the nitrogen atom of an indole (B1671886), even in the presence of other, more nucleophilic groups like amines or carboxylic acids. bohrium.com This high degree of chemoselectivity for less nucleophilic nitrogen atoms is a notable advantage over other acylation methods. researchgate.netbohrium.com

| Substrate Class | Reagent System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Indoles | Imidazole Carbamates + DBU | N-Acylation | Chemoselective for indole nitrogen over other nucleophiles. | bohrium.com |

| Oxazolidinones | Imidazole Carbamates + DBU | N-Acylation | Effective for acylating non-nucleophilic nitrogen atoms. | bohrium.comnih.gov |

| Pyrrole | Imidazole Carbamates + DBU | N-Acylation | Demonstrates scope beyond indole substrates. | bohrium.com |

Research in Advanced Materials Development

The distinct properties of this compound have led to its investigation in various streams of advanced materials research. Its applications are being explored in the creation of new polymers, coatings, chiral materials, and as a surface modification agent to enhance the properties of composites. chemimpex.com

Role in the Synthesis of Novel Polymers and Coatings

While the imidazole moiety is a known component in various polymers and coatings, specific research detailing the direct use of this compound in the synthesis of novel polymers and coatings is still an emerging area. The presence of the reactive imidazole ring and the carboxylate group suggests its potential as a monomer or a modifying agent in polymerization processes. General research in the field indicates that imidazole-containing polymers can exhibit desirable properties such as thermal stability and enhanced durability, which are beneficial for advanced coatings. chemimpex.com

Exploration in the Development of Chiral Materials

The development of chiral materials is a significant area of research due to their applications in enantioselective separations and catalysis. While this compound itself is not chiral, its derivatives are being explored for their potential in creating chiral materials. The synthesis of novel chiral imidazole derivatives is an active area of research, with studies focusing on creating molecules with specific stereochemistry for various applications. Although direct research on the use of this compound for this purpose is limited, the broader investigation into chiral imidazole compounds suggests a potential future application for its derivatives.

Surface Modification Agent Research (e.g., fillers in composites)

Interactive Table: Impact of Surface Modification with this compound on Polylactic Acid/TiO₂ Composites

| Property | Observation | Implication |

| Filler Dispersion | Improved dispersion of TiO₂ nanoparticles | Reduced agglomeration, leading to a more homogenous composite material. |

| Interfacial Adhesion | Enhanced compatibility between the inorganic filler and the polymer matrix | Better stress transfer and improved mechanical properties of the composite. |

| Composite Stability | Increased stability of the polylactic acid composite | Potential for longer service life and enhanced performance of the final product. |

Research in Agrochemical Synthesis and Formulation

In the field of agrochemicals, this compound is recognized for its potential as a versatile building block and a component in advanced formulations. chemimpex.com

Building Block for Novel Agrochemical Agents

The imidazole ring is a common structural motif in many biologically active compounds, including fungicides and herbicides. This compound serves as a key intermediate in the synthesis of such agrochemical agents. chemimpex.com Its stable and easy-to-handle nature makes it an attractive starting material for the development of new and more effective pesticides. chemimpex.com Research in this area focuses on synthesizing novel imidazole-based compounds and evaluating their efficacy against various pests and plant diseases.

Component in Research on Enhanced Agrochemical Formulations

Beyond its role as a synthetic building block, this compound is also being investigated for its use in enhancing the effectiveness of existing agrochemical formulations. chemimpex.com The development of advanced formulations, such as controlled-release systems, aims to improve the delivery and bioavailability of active ingredients, thereby increasing their efficacy and reducing their environmental impact. The chemical properties of this compound may contribute to the stability and performance of these sophisticated formulations.

Biochemical and Biological Research (excluding clinical and efficacy outcomes)

The imidazole ring is a fundamental component of many biologically active molecules. researchgate.net This structural motif is present in essential biomolecules such as the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. The unique electronic properties of the imidazole ring allow it to participate in various non-covalent interactions, including hydrogen bonding and metal ion coordination, which are vital for molecular recognition processes in biological systems.

Investigation of Molecular Target Interactions (e.g., enzymes, receptors)

While specific, in-depth research on the direct molecular target interactions of this compound is not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been a subject of significant investigation. The imidazole moiety is a key structural feature in many compounds designed to interact with biological receptors and enzymes.

For instance, a structurally related compound, Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is known to interact with specific biological targets. This interaction is largely attributed to the presence of the imidazole ring, which can engage in hydrogen bonding and coordinate with metal ions, thereby influencing the activity of the target molecule. The broader family of imidazole derivatives has been explored for their potential to target a variety of receptors, including those in the central nervous system.

The general ability of the imidazole scaffold to serve as a pharmacophore has led to its incorporation into molecules targeting a wide array of enzymes and receptors, highlighting the importance of this heterocyclic system in medicinal chemistry. researchgate.net

Role in Studying Enzyme Activities and Metabolic Pathways

This compound is utilized in biochemical research to study enzyme activities and metabolic pathways. chemimpex.com The carbamate (B1207046) linkage in the molecule can be susceptible to enzymatic hydrolysis. A study on a series of 1H-imidazole-1-carboxylates, which are structurally similar, investigated their stability in biological media. This research revealed that linear alkyl carbamates were prone to enzymatic hydrolysis, with the rate of bioconversion being notable in liver and plasma environments. nih.gov The susceptibility of the carbamoyl (B1232498) moiety to enzymatic cleavage is influenced by the structure of the alkyl chain, with branched chains enhancing stability against enzymatic action. nih.gov

This susceptibility to enzymatic action suggests that this compound could be used as a substrate or tool to investigate the activity of certain esterases or other hydrolytic enzymes. The study of its metabolic fate could provide insights into specific metabolic pathways. However, detailed research findings on the specific enzymes that metabolize this compound and its precise role in elucidating metabolic pathways are not extensively detailed in the available literature. The stability of such compounds is a critical factor in their design as research tools, as it determines their persistence and availability to interact with biological systems. nih.gov

Development of Chemical Probes for Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The development of these probes is a crucial aspect of chemical biology and drug discovery. The imidazole scaffold is a valuable starting point for the synthesis of such probes due to its versatile chemical reactivity and its prevalence in known bioactive molecules. researchgate.net

While there is no direct report of this compound itself being used as a chemical probe, its structure represents a potential scaffold for the development of more complex probes. As a versatile building block, it can be chemically modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of target proteins. chemimpex.com The process of chemical proteomics often utilizes such probes to identify the protein targets of small molecules and to map their interaction sites within the proteome.

The strategy of "scaffold-hopping," where a known chemical scaffold is replaced with another that maintains the necessary three-dimensional arrangement for biological activity, is a common practice in medicinal chemistry. The imidazole ring system is often considered in such strategies to improve properties like metabolic stability or to explore new interactions with the target protein.

Future Directions and Emerging Research Avenues for Isopropyl 1h Imidazole 1 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives, including Isopropyl 1H-imidazole-1-carboxylate, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic routes are continually being refined, and new "green" chemistry approaches are being explored to minimize environmental impact and improve yield.

Future research in the synthesis of this compound is likely to focus on several key areas:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Lipases, for instance, have been successfully employed for the selective C-N bond formation in the synthesis of other imidazole-based heterocycles, achieving high yields under mild conditions. acs.org Exploring enzymatic routes for the synthesis of this compound could offer a highly selective and environmentally benign alternative to conventional chemical methods. The development of tailored enzymes through protein engineering could further enhance reaction efficiency and substrate specificity. nih.govrsc.orgyoutube.com

Continuous-Flow Synthesis: Microreactor technology and continuous-flow chemistry are revolutionizing chemical manufacturing. mdpi.com These systems offer superior control over reaction parameters, enhanced safety, and the potential for seamless integration of multiple reaction and purification steps. nih.govcdnsciencepub.com The application of continuous-flow methods to the synthesis of this compound could lead to more efficient, scalable, and automated production processes. researchgate.net

Green Solvents and Catalysts: Research is ongoing to replace hazardous organic solvents with more sustainable alternatives, such as water or ionic liquids. colab.ws Imidazolium-based ionic liquids, for example, have been used as recyclable media and catalysts in various organic reactions. acs.orgcdnsciencepub.com Furthermore, the development of novel, reusable, and non-toxic catalysts, including metal-organic frameworks (MOFs) and supported catalysts, is a key trend in green chemistry that could be applied to the synthesis of this compound. colab.wsmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. colab.ws This technique has been successfully applied to the synthesis of various imidazole derivatives and could be a promising avenue for the efficient production of this compound. cdnsciencepub.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |